(5R,8aR)-5-Methyloctahydroindolizine
Overview
Description
(5R,8aR)-5-Methyloctahydroindolizine, also known as (5R,8aR)-5-Methyldecahydroquinoline, is a bicyclic organic compound. It is a chiral molecule that has attracted the attention of researchers due to its unique structure and potential applications.
Scientific Research Applications
1. Structural Analysis in Alkaloids
A study involving the structural analysis of a similar compound, (1R,2S,3R,5R,8aR)-3-hydroxymethyl-5-methyloctahydroindolizine-1,2-diol hydrobromide, offers insights into the stereochemistry of polyhydroxylated indolizidine alkaloids like steviamine. This type of analysis is crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Thompson et al., 2009).
2. Synthesis and Stereochemistry
Research on the enantioselective synthesis of indolizine derivatives, including those related to (5R,8aR)-5-Methyloctahydroindolizine, highlights the importance of controlling stereochemistry in the synthesis of bioactive molecules. This area of research is significant for the development of new pharmaceutical compounds and the study of their biological activities (Occhiato et al., 1993).
3. Spectroscopy and Conformation Studies
The use of NMR spectroscopy in studying octahydroindolizines, including the isomers of 3-butyl-5-methyloctahydroindolizine, provides valuable information on their conformations. These studies are essential for understanding the physical and chemical behavior of such compounds, which can be pivotal in drug design and other applications (Sonnet et al., 1979).
4. Pharmaceutical Applications
Research on the synthesis of two stereoisomers of swainsonine, which share a similar structural motif with this compound, demonstrates the pharmaceutical potential of these compounds. Swainsonine is known for its medicinal properties, including α-mannosidase inhibitory activity, which could be relevant in the development of new therapeutic agents (Yasuda et al., 1985).
5. Biological Activity Screening
Studies have been conducted on indolizine derivatives to assess their biological activities, such as anti-serotonin, antihistamine, antiacetylcholine, and CNS-depressant effects. This kind of research is crucial for the discovery and development of new drugs with potential therapeutic benefits (Antonini et al., 1977).
properties
IUPAC Name |
(5R,8aR)-5-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-8-4-2-5-9-6-3-7-10(8)9/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPWFSWOJBTVFX-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2N1CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H]2N1CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.